2-甲基-4-(甲基磺酰基)苯甲酸甲酯

描述

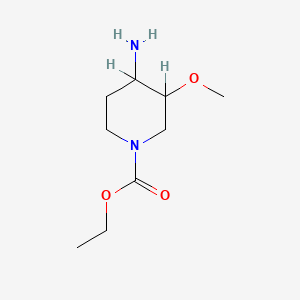

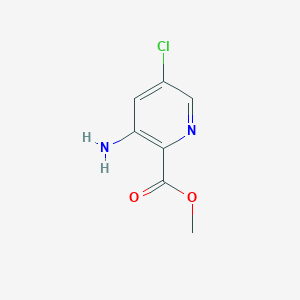

Methyl 2-methyl-4-(methylsulfonyl)benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are compounds containing a benzoate moiety, which consists of a benzene ring with a methoxy group and a methylsulfonyl group attached to it. The presence of the methylsulfonyl group suggests that this compound may have interesting chemical and physical properties, as well as potential applications in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related methylsulfonyl benzoate compounds has been explored in several studies. For instance, a new synthesis method for 4-(methylsulfonyl)benzoic acid has been developed, which involves the reduction, methylation, oxidation, and purification of 4-methylbenzenesulfonyl chloride, resulting in a high purity product suitable for large-scale production . Additionally, 2-nitro-4-methylsulfonyl benzoic acid has been synthesized from 4-methylsulfonyl toluene through nitration and oxygenation, indicating the reactivity of the methylsulfonyl group in electrophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-methyl-4-(methylsulfonyl)benzoate has been determined using X-ray diffraction techniques. For example, the molecular structures of methyl 2-(4-nitrophenylthio)benzoate and related compounds have been elucidated, revealing details about the conformation and intramolecular interactions, such as sulfur(II)–oxygen(carbonyl) close contacts . These structural insights are crucial for understanding the reactivity and properties of the methylsulfonyl benzoate class of compounds.

Chemical Reactions Analysis

Methylsulfonyl benzoate derivatives participate in various chemical reactions. A study demonstrated the trifluoromethanesulfonic acid-catalyzed Friedel–Crafts acylation of aromatics with methyl benzoate, leading to benzophenone derivatives . Another reaction involves the benzylic C(sp3)-H bond sulfonylation of 4-methylphenols, indicating the potential of methylsulfonyl benzoate derivatives to undergo radical reactions under photocatalysis . These reactions highlight the versatility of methylsulfonyl benzoate compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of methylsulfonyl benzoate derivatives have been studied through various experimental and theoretical methods. For instance, the crystal and molecular-electronic structure, as well as kinetic investigations of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, have been performed, providing insights into the hydrogen bonding and electronic structure of these molecules . Additionally, the non-linear optical behaviors and other molecular properties of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate have been examined, revealing the electrophilic and nucleophilic nature of these compounds .

科学研究应用

工艺优化

2-甲氧基-5-氨基磺酰基苯甲酸甲酯是磺必利从水杨酸合成的中间体,已对其工艺进行了优化以提高收率。该化合物在结构上与2-甲基-4-(甲基磺酰基)苯甲酸甲酯相关,并显示出通过反应条件优化实现高效生产的潜力 (徐、郭、李、刘,2018).

化学结构分析

5-氯-2-[{(三氟甲基)磺酰基}氨基]苯甲酸甲酯是一种新型杀螨剂,与2-甲基-4-(甲基磺酰基)苯甲酸甲酯类似,其结构分析揭示了对其化学性质和潜在应用的关键见解 (木村、候赖,2005).

药物合成的中间体

4-氯-2-(N-甲基-N-苯磺酰胺)苯甲酸甲酯等化合物是天普丁合成的重要中间体,展示了类似甲基磺酰基苯甲酸酯在药物生产中的作用 (杨建社,2009).

化学合成中的光催化

2-[{(2-{甲基[2-(甲氧羰基)苯基]氨基}-2-氧代乙基)磺酰基}氨基]苯甲酸甲酯的研究展示了光催化在化学合成中的作用,表明甲基磺酰基苯甲酸酯在高级化学反应中的多功能性 (乌克兰、彼得罗娃、达维登科、格里涅维奇,2014).

有机化学中的光重排

4'-甲苯基-2-甲基磺酰基-硫代苯甲酸酯等化合物的照片重排发生独特的光重排形成2-甲基噻吨,说明了甲基磺酰基苯甲酸酯在光诱导化学转化研究中的潜力 (马滕斯、普雷夫克,1974).

光诱导磺酰化

通过涉及甲基磺酰基化合物的受光诱导磺酰化过程开发3-(甲基磺酰基)苯并[b]噻吩,突出了在有机合成中的创新应用 (龚、王、叶、吴,2019).

安全和危害

This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures should be taken when handling this compound, including wearing protective gloves, eye protection, and face protection .

作用机制

Mode of Action

It is known that many sulfonyl compounds interact with their targets through covalent bonding, leading to changes in the target’s function .

Biochemical Pathways

Sulfonyl compounds are often involved in various biochemical reactions, including those related to protein synthesis and enzymatic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

methyl 2-methyl-4-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7-6-8(15(3,12)13)4-5-9(7)10(11)14-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLHCANJHJUCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693816 | |

| Record name | Methyl 4-(methanesulfonyl)-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-4-(methylsulfonyl)benzoate | |

CAS RN |

875895-64-0 | |

| Record name | Methyl 4-(methanesulfonyl)-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)

![4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde](/img/structure/B3030101.png)

![3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B3030112.png)